
ISOSTEARIC ACID
Overview
Description
Isostearic acid is a unique branched-chain fatty acid known for its exceptional properties and versatility. It is derived from the isomerization of stearic acid, resulting in a branched structure that imparts enhanced oxidative stability and resistance to rancidity. This compound is widely used in various industries, including cosmetics, lubricants, and pharmaceuticals, due to its distinctive molecular structure and beneficial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isostearic acid can be synthesized through the isomerization of stearic acid. The process involves the use of catalysts such as zeolites, which facilitate the rearrangement of the linear stearic acid into a branched structure. The reaction typically occurs under controlled temperature and pressure conditions to achieve high conversion rates and selectivity .
Industrial Production Methods
Industrial production of this compound often involves the following steps:
Dimerization: Vegetable oil acids are used to produce dimeric acid, with monomeric acid as a byproduct.
Esterification: The monomeric acid undergoes esterification with lower alcohols in the presence of catalysts like paratoluenesulfonic acid and zinc oxide at around 95°C.
Hydrogenation: The esterified product is then hydrogenated to obtain fatty acid esters with low iodine numbers.
Saponification and Acidification: The fatty acid esters are saponified and acidified to yield a mixture of fatty acids.
Crystallization and Distillation: The mixture is dissolved in solvent oil, cooled for crystallization, filtered, and subjected to reduced pressure distillation to collect the this compound fraction
Chemical Reactions Analysis
Types of Reactions
Isostearic acid undergoes various chemical reactions, including:
Oxidation: Due to its branched structure, this compound exhibits high resistance to oxidation, making it less prone to rancidity.
Esterification: It can react with alcohols to form esters, which are commonly used in cosmetic formulations.
Amidation: This compound can react with amines to form amides, which are used in the production of surfactants and lubricants
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Esterification: Requires catalysts like sulfuric acid or paratoluenesulfonic acid and occurs at elevated temperatures.
Amidation: Involves the use of amines and may require catalysts to facilitate the reaction
Major Products Formed
Esters: Used in cosmetics and personal care products.
Amides: Utilized in the production of surfactants and lubricants
Scientific Research Applications
Isostearic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of various chemical compounds, including esters and amides.
Biology: Employed in the formulation of biocompatible materials and as a component in cell culture media.
Medicine: Utilized in the production of pharmaceutical formulations, including sustained-release tablets and transdermal patches.
Industry: Widely used in the production of lubricants, cosmetics, and polymer-based products.
Mechanism of Action
The mechanism of action of isostearic acid is primarily related to its branched structure, which imparts unique physical and chemical properties. The branched structure enhances oxidative stability, making it resistant to degradation and rancidity. In pharmaceutical applications, this compound can act as an excipient, improving the stability and bioavailability of active ingredients. It also interacts with cellular membranes, enhancing the delivery of drugs and other bioactive compounds .
Comparison with Similar Compounds
Isostearic acid is often compared with other fatty acids, such as stearic acid, oleic acid, and linoleic acid:
Stearic Acid: A straight-chain saturated fatty acid with lower oxidative stability compared to this compound. .
Oleic Acid: An unsaturated fatty acid with a linear structure.
Linoleic Acid: A polyunsaturated fatty acid with multiple double bonds.
This compound’s unique branched structure sets it apart from these similar compounds, providing enhanced oxidative stability, lower melting point, and improved performance in various applications .
Biological Activity
Isostearic acid, a branched-chain fatty acid derived from the hydrogenation of oleic acid, has garnered attention for its diverse biological activities and applications in various fields, including cosmetics and pharmaceuticals. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its branched structure, which distinguishes it from its straight-chain counterpart, stearic acid. The molecular formula for this compound is , and it exhibits unique physical properties that influence its biological functions.
1. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation. A study highlighted that branched fatty acids like this compound can modulate immune responses by inhibiting the secretion of pro-inflammatory cytokines in immune cells . This suggests potential applications in managing inflammatory diseases.
2. Insulin Sensitivity and Glucose Metabolism
This compound has shown promise in enhancing insulin sensitivity and glucose metabolism. It has been found to potentiate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and improve glucose uptake in adipocytes . Such effects are crucial for developing therapeutic strategies against type 2 diabetes.
3. Skin Penetration Enhancement
In dermatological applications, this compound serves as a skin penetration enhancer. Its unique structure allows it to improve the permeability of topical formulations, facilitating better absorption of active ingredients through the skin barrier . This property is particularly valuable in cosmetic formulations aimed at delivering hydrating agents effectively.
Case Study 1: Cosmetic Applications
A notable case study involved the incorporation of this compound into moisturizers and serums by various cosmetic brands. These products leverage its emollient properties to enhance skin hydration while maintaining a lightweight feel. The versatility of this compound allows it to act as both a solvent and a stabilizer in formulations .
Case Study 2: Pharmaceutical Formulations
In pharmaceutical manufacturing, this compound has been recognized for its role in drug delivery systems. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it an attractive candidate for formulating oral and topical medications . The increasing consumer demand for sustainable products further amplifies its relevance in this sector.
Data Tables
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Treatment of inflammatory diseases |
Insulin sensitivity enhancement | Potentiation of GSIS and glucose uptake | Diabetes management |
Skin penetration enhancement | Improved permeability through skin barriers | Cosmetic formulations |
Drug delivery | Enhanced solubility and bioavailability | Pharmaceutical formulations |
Research Findings
Recent studies have underscored the importance of structural characteristics in determining the biological activities of fatty acids. For instance, branched-chain fatty acids like this compound are more effective at modulating metabolic pathways than their straight-chain counterparts . Furthermore, ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects, potentially leading to novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical characterization techniques for isostearic acid, and how do they inform experimental reproducibility?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm branching patterns (e.g., methyl branches at specific positions) and gas chromatography–mass spectrometry (GC-MS) to verify purity and identify byproducts like Emery-type isomers . Differential scanning calorimetry (DSC) can elucidate thermal properties, while Fourier-transform infrared (FTIR) spectroscopy validates esterification efficiency in derivatives. Document protocols for solvent systems, temperature controls, and calibration standards to ensure reproducibility .
Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Employ a factorial design with controlled variables: pH (3–10), temperature (25–100°C), and exposure time (24–72 hours). Use high-performance liquid chromatography (HPLC) to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Include negative controls (e.g., unbranched stearic acid) and validate results with triplicate trials .
Q. What statistical approaches are appropriate for analyzing contradictory data on this compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables such as isomer composition or solvent purity. Compare datasets using Bland-Altman plots to assess systematic biases. Replicate conflicting studies with standardized solvents (e.g., USP-grade) and report confidence intervals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported catalytic efficiency for this compound esterification using heterogeneous vs. homogeneous catalysts?
- Methodological Answer : Conduct a meta-analysis of published protocols, noting variables like catalyst loading (wt%), reaction time, and solvent polarity. Perform head-to-head experiments with fixed parameters (e.g., 60°C, toluene solvent) and characterize products via gel permeation chromatography (GPC) to assess molecular weight distribution. Use density functional theory (DFT) simulations to model steric effects of branching on catalytic active sites .
Q. What strategies optimize the synthesis of this compound via aldol condensation while minimizing byproducts like linear isomers?
- Methodological Answer : Modify reaction conditions (e.g., lower aldehyde concentration, controlled pH) to favor aldol adduct formation over linear pathways. Monitor intermediates using in-situ Raman spectroscopy and employ fractional distillation for purification. Compare yields and selectivity across batch vs. flow reactor systems, citing kinetic data from studies like J. Amer. Oil Chem. Soc. (1974) .
Q. How should researchers design a systematic review to evaluate this compound’s role in lipid bilayer permeability studies?
- Methodological Answer : Follow PRISMA guidelines to screen literature, prioritizing studies with quantitative permeability coefficients (e.g., PAMPA assays). Extract data on branching degree, chain length, and model membranes (e.g., DOPC vs. DPPC). Use random-effects meta-regression to account for heterogeneity in experimental setups .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research on sustainable feedstocks?
- Methodological Answer : Assess feasibility by comparing feedstock availability (e.g., oleic acid vs. Guerbet alcohol derivatives) and scalability of synthetic routes. Justify novelty through patent landscaping and gap analysis in Green Chemistry indices. Address ethical considerations via life-cycle assessments (LCA) to quantify environmental impacts .
Q. What experimental controls are critical when comparing this compound’s rheological behavior to commercial branched fatty acids?
- Methodological Answer : Standardize sample preparation (e.g., annealing protocols) and use rheometers with parallel-plate geometry to measure viscosity-shear rate profiles. Include reference materials (e.g., isoheptadecanoic acid) and validate temperature equilibration times. Report shear history and pre-shear conditions to minimize artifacts .
Q. Data Interpretation and Reproducibility
Q. How can researchers address inconsistencies in thermal degradation profiles of this compound across differential scanning calorimetry (DSC) studies?
- Methodological Answer : Audit DSC calibration using indium standards and control heating rates (e.g., 10°C/min). Compare purge gases (N₂ vs. Ar) to rule out oxidative degradation. Reanalyze raw data (heat flow vs. time) to identify baseline anomalies, and share datasets via repositories like Zenodo for peer validation .
Q. What methodologies validate the purity of this compound synthesized via Guerbet reactions, particularly for pharmaceutical applications?
- Methodological Answer : Combine thin-layer chromatography (TLC) with iodine vapor detection for rapid purity checks. Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for quantitation of trace impurities (<0.1%). Cross-validate with nuclear Overhauser effect spectroscopy (NOESY) to confirm absence of linear chain contaminants .
Q. Literature and Collaboration
Q. How should researchers integrate conflicting literature on this compound’s cytotoxicity into a grant proposal?
- Methodological Answer : Conduct a critical appraisal using the GRADE framework, highlighting study limitations (e.g., cell line specificity, exposure duration). Propose targeted in vitro assays (e.g., MTT on HepG2 and HaCaT cells) to resolve discrepancies. Collaborate with toxicology databases like ECOTOX to contextualize findings .
Q. What protocols ensure cross-lab reproducibility for this compound’s interfacial tension measurements?
- Methodological Answer : Standardize the Wilhelmy plate method with ultrapure water (resistivity >18 MΩ·cm) and control humidity (±5%). Share detailed protocols via platforms like Protocols.io , including video demonstrations of meniscus alignment. Perform interlaboratory comparisons using blinded samples .
Properties
IUPAC Name |
16-methylheptadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOFQFKRPWOURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040790 | |
Record name | 16-Methylheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid | |
Record name | Isooctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2724-58-5, 30399-84-9 | |
Record name | Isostearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 16-Methylheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 16-methylheptadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-METHYLHEPTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.5 °C | |
Record name | 16-Methylheptadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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